Isovitamin D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

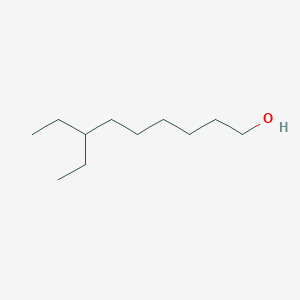

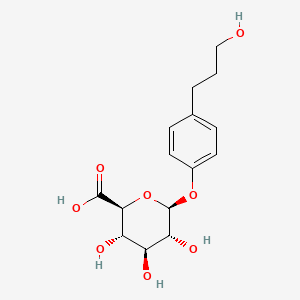

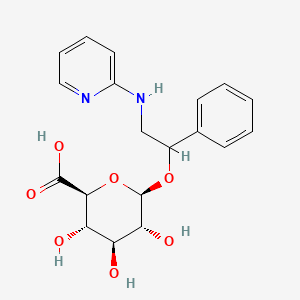

Isovitamin D2, also known as ergocalciferol, is a type of vitamin D found in food and used as a dietary supplement. It is a fat-soluble vitamin that plays a crucial role in maintaining bone health by promoting calcium absorption in the gut. Ergocalciferol is synthesized by some plants in the presence of ultraviolet B light and is commonly found in fortified foods and supplements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ergocalciferol is synthesized through the ultraviolet irradiation of ergosterol, a compound found in fungi such as yeast and mushrooms. The process involves exposing ergosterol to ultraviolet B light, which induces a photochemical reaction that converts ergosterol to ergocalciferol .

Industrial Production Methods: In industrial settings, ergocalciferol is produced by irradiating yeast or fungi with ultraviolet B light. The irradiated material is then extracted and purified to obtain ergocalciferol. This method is efficient and allows for the large-scale production of ergocalciferol for use in dietary supplements and fortified foods .

Analyse Des Réactions Chimiques

Types of Reactions: Ergocalciferol undergoes several types of chemical reactions, including hydroxylation and isomerization. Hydroxylation occurs in the liver and kidneys, where ergocalciferol is converted to its active forms, 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol .

Common Reagents and Conditions: The hydroxylation of ergocalciferol requires the presence of specific enzymes, such as 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys. These reactions occur under physiological conditions and are essential for the activation of ergocalciferol .

Major Products Formed: The major products formed from the hydroxylation of ergocalciferol are 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol. These active forms of vitamin D play a crucial role in calcium homeostasis and bone health .

Applications De Recherche Scientifique

Ergocalciferol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for the analysis of vitamin D content in food products. In biology, ergocalciferol is studied for its role in calcium metabolism and bone health. In medicine, it is used to treat and prevent vitamin D deficiency, rickets, and osteoporosis . Additionally, ergocalciferol is used in the food industry to fortify products such as milk, cereal, and orange juice .

Mécanisme D'action

Ergocalciferol exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, the receptor undergoes a conformational change that allows it to regulate the expression of target genes involved in calcium and phosphate homeostasis. This regulation promotes the absorption of calcium in the intestines and the reabsorption of calcium in the kidneys, thereby maintaining adequate serum calcium levels .

Comparaison Avec Des Composés Similaires

Ergocalciferol is often compared to cholecalciferol (vitamin D3), another form of vitamin D. Both compounds are similar in structure and function, but they differ in their sources and efficacy. Ergocalciferol is derived from plant sources and is commonly found in fortified foods, while cholecalciferol is synthesized in the skin upon exposure to sunlight and is found in animal-based foods . Studies have shown that cholecalciferol is more effective at raising and maintaining serum vitamin D levels compared to ergocalciferol .

List of Similar Compounds:- Cholecalciferol (Vitamin D3)

- Alfacalcidol

- Calcitriol

Ergocalciferol remains a valuable compound in both research and clinical settings due to its role in maintaining bone health and preventing vitamin D deficiency.

Propriétés

Numéro CAS |

51744-67-3 |

|---|---|

Formule moléculaire |

C28H44O |

Poids moléculaire |

396.6 g/mol |

Nom IUPAC |

(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-13,19-20,22,25-27,29H,7-8,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 |

Clé InChI |

FCMWDJYLKCTYIU-VLOQVYPSSA-N |

SMILES isomérique |

CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O |

SMILES canonique |

CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)

![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)